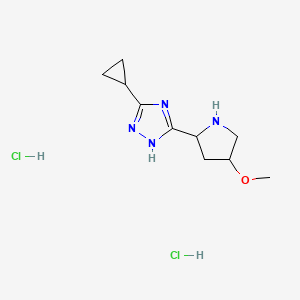
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxyacetophenone.
Reduction: Formation of 2-(4-chloro-3-methoxyphenyl)ethane.
Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用機序
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the chlorine atom.
4-Chloro-3-methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of the hydroxyl group.
4-Chloro-3-methoxyacetophenone: Similar structure but contains a ketone group instead of the hydroxyl group.
Uniqueness
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL is unique due to the presence of both the chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC名 |
2-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChIキー |
VGSFPIWMMVMBPV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


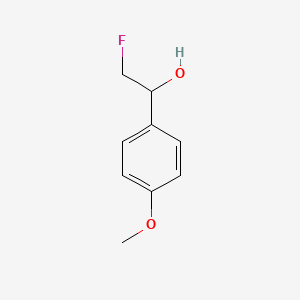
![2-[(2-Methylpentan-3-yl)amino]propan-1-ol](/img/structure/B13254114.png)
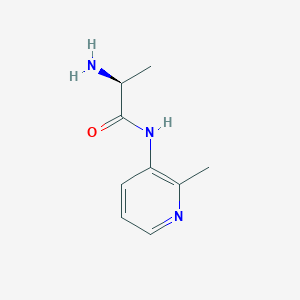
amine](/img/structure/B13254140.png)
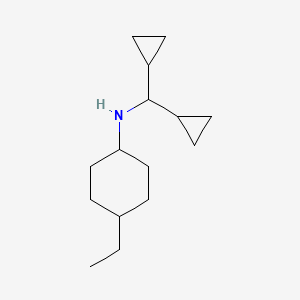
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
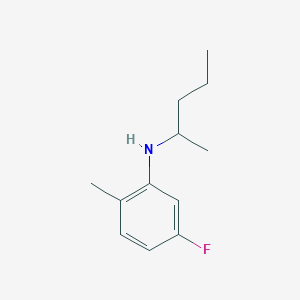
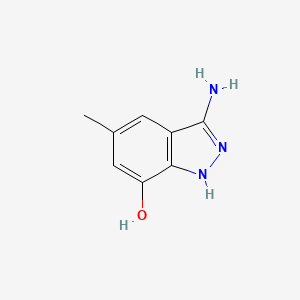
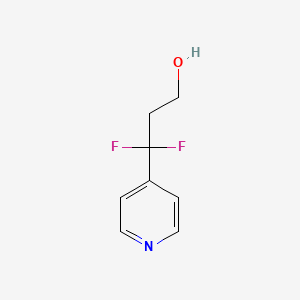
![1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13254167.png)

![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)
![(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13254182.png)
